molecular formula C7H10N2O B1331640 1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanone CAS No. 52773-23-6

1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanone

Cat. No.: B1331640
CAS No.: 52773-23-6
M. Wt: 138.17 g/mol
InChI Key: BRJHIUPNDYVERF-UHFFFAOYSA-N
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Description

1-(1,3-Dimethyl-1H-pyrazol-4-yl)ethanone is an organic compound with the molecular formula C7H10N2O It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1,3-Dimethyl-1H-pyrazol-4-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of 1,3-dimethylpyrazole with acetyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(1,3-Dimethyl-1H-pyrazol-4-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methyl groups on the pyrazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Pyrazole carboxylic acids.

    Reduction: 1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanol.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that pyrazole derivatives, including 1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanone, exhibit significant antibacterial and antifungal properties. For instance, a series of pyrazole derivatives were synthesized and evaluated for their antimicrobial activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as fungal pathogens like Candida spp. . Notably, compounds similar to this compound exhibited minimum inhibitory concentration (MIC) values indicating potent activity against these pathogens.

Monoamine Oxidase Inhibition

The compound has also been studied for its potential as a monoamine oxidase (MAO) inhibitor. MAO inhibitors are crucial in treating depression and other mood disorders. Research indicates that derivatives of pyrazole can inhibit MAO activity effectively, suggesting that this compound could be developed into therapeutic agents for neurological conditions .

Cytotoxicity Studies

In a study focusing on cytotoxic effects, new derivatives of this compound were synthesized to evaluate their potential against cancer cell lines. The results indicated varying degrees of cytotoxicity, highlighting the compound's potential in cancer therapy .

Fungicidal Properties

The efficacy of pyrazole derivatives as fungicides has been extensively researched. Compounds similar to this compound have shown promising results against phytopathogenic fungi like Fusarium and Botrytis. These studies suggest that such compounds could be developed into effective agricultural fungicides .

Herbicidal Activity

Additionally, the herbicidal properties of pyrazole derivatives have been explored. Research indicates that these compounds can inhibit specific plant enzymes involved in growth regulation, making them potential candidates for herbicide development .

Case Study 1: Antibacterial Activity

A comprehensive study synthesized various pyrazole derivatives and tested their antibacterial activity against multiple strains of bacteria. The findings indicated that certain derivatives exhibited MIC values as low as 12.5 mg/mL against resistant strains of Staphylococcus aureus, showcasing the potential of these compounds in pharmaceutical applications .

Case Study 2: Antifungal Efficacy

In another study focused on agricultural applications, researchers evaluated the antifungal activity of pyrazole derivatives against several plant pathogens. The results indicated that specific compounds demonstrated high efficacy with EC50 values significantly lower than conventional fungicides .

Mechanism of Action

The mechanism of action of 1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved can vary, but studies suggest that the compound may inhibit certain microbial enzymes, leading to antimicrobial effects.

Comparison with Similar Compounds

    1-(1H-pyrazol-4-yl)ethanone: Lacks the methyl groups, leading to different chemical properties and reactivity.

    1-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone: Similar structure but with additional methyl groups, affecting its steric and electronic properties.

Uniqueness: 1-(1,3-Dimethyl-1H-pyrazol-4-yl)ethanone is unique due to its specific substitution pattern on the pyrazole ring, which influences its reactivity and potential applications. The presence of the methyl groups can enhance its stability and modify its interaction with biological targets.

Biological Activity

1-(1,3-Dimethyl-1H-pyrazol-4-yl)ethanone, also known as a pyrazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a pyrazole ring substituted with methyl groups and an ethanone moiety, which contributes to its reactivity and potential therapeutic applications.

Chemical Structure

The molecular formula of this compound is C7H10N2OC_7H_{10}N_2O. Its structure is characterized by:

  • Pyrazole Ring : A five-membered ring containing two nitrogen atoms.
  • Ethanone Group : A ketone functional group that enhances its biological activity.

1. Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown that derivatives of this compound can inhibit the growth of various bacteria and fungi. For instance, a recent study highlighted its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections caused by these pathogens .

2. Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties, making it a candidate for developing treatments for inflammatory diseases. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines, which are critical mediators in inflammatory responses .

3. Antioxidant Activity

Antioxidant assays have revealed that this compound can scavenge free radicals effectively. This activity is significant as it implies potential protective effects against oxidative stress-related diseases .

The biological activities of this compound are believed to stem from its ability to interact with various biological targets:

  • Enzyme Inhibition : The ethanone group may facilitate interactions with enzyme active sites, inhibiting their function.
  • Cell Signaling Modulation : The compound may influence signaling pathways related to inflammation and oxidative stress .

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of hydrazines with ketones or aldehydes under acidic conditions. Several derivatives have been synthesized to enhance its biological properties, including modifications at the pyrazole ring or ethanone group to improve potency and selectivity .

Case Studies

StudyFindings
Study on Antimicrobial ActivityDemonstrated effective inhibition against S. aureus and E. coli with MIC values ranging from 10 to 50 µg/mL .
Anti-inflammatory ResearchShowed significant reduction in TNF-alpha production in macrophages treated with the compound .
Antioxidant AssessmentExhibited high scavenging activity in DPPH assays with an IC50 value of 25 µg/mL .

Properties

IUPAC Name

1-(1,3-dimethylpyrazol-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-5-7(6(2)10)4-9(3)8-5/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRJHIUPNDYVERF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90357116
Record name 1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90357116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52773-23-6
Record name 1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90357116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(1,3-Dimethyl-1H-pyrazol-4-yl)ethanone hydrate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

3-((1-methyl-2-(propan-2-ylidene)hydrazinyl)methylene)pentane-2,4-dione (Preparation 3, 9.1 g) was dissolved in Ethanol (20 mL) and treated with 1M Hydrogen chloride in Water (20 mL), the reaction solution was stirred at room temperature for 15 minutes. The reaction solution was then concentrated under vacuum with a rotavap to approximately 20 mL total volume. The reaction solution was then treated with saturated aqueous sodium bicarbonate (45 mL), and extracted with methylene chloride (4×50 mL) The combined organic extracts were dried over sodium sulfate, filtered and concentrated in vacuo afford the title compound as a light orange solid. (6.2 g, 97%).
Name
3-((1-methyl-2-(propan-2-ylidene)hydrazinyl)methylene)pentane-2,4-dione
Quantity
9.1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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